3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
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Overview
Description
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C8H10BrN3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with a suitable nitrile-containing reagent. One common method involves the use of 3-bromopropanenitrile as a starting material, which undergoes nucleophilic substitution with the pyrazole derivative under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrazole derivative, while oxidation can produce a pyrazole carboxylic acid.
Scientific Research Applications
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and coordination complexes with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The bromine and nitrile groups can participate in hydrogen bonding and electrostatic interactions with proteins or nucleic acids, affecting their function. The pyrazole ring can also engage in π-π stacking interactions with aromatic residues in enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
- 3-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
- 3-(4-methyl-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
Uniqueness
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in biological systems. The bromine atom also provides a handle for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMFMVUASGXFFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC#N)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365073 |
Source
|
Record name | 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90006-21-6 |
Source
|
Record name | 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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